1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound with a molecular formula of C13H19ClN2O4S This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethoxyphenylsulfonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic compound with a similar phenyl structure.
4-Chloro-2,5-dimethoxyphenyl isothiocyanate: Another compound with a 4-chloro-2,5-dimethoxyphenyl group.
Uniqueness
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of both a sulfonyl group and a piperazine ring, which confer distinct chemical and biological properties
Biological Activity
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 303.81 g/mol
- Solubility : The compound exhibits limited solubility in water but is soluble in organic solvents.
This compound functions primarily as an inhibitor of various biological pathways. Its sulfonyl group enhances its reactivity with nucleophiles, which may contribute to its biological effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate receptor activity, particularly in pathways related to neurotransmission and inflammation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that piperazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Similar piperazine derivatives have been evaluated for their effectiveness against various bacterial strains.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study demonstrated that a series of piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role for this compound in cancer therapy.
- Neuroprotective Effects : Research indicated that certain piperazine derivatives could protect neurons from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-4-16-5-7-17(8-6-16)22(18,19)14-10-12(20-2)11(15)9-13(14)21-3/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOGYFIOKGUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.